molecular formula C24H38N2O5 B1510931 2S-N-Cbz-Homoserine Cyclohexanamine

2S-N-Cbz-Homoserine Cyclohexanamine

Cat. No.: B1510931
M. Wt: 434.6 g/mol
InChI Key: HWYVLXXGARLCRX-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2S-N-Cbz-Homoserine Cyclohexanamine is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a cyclohexylamine group and a butanoic acid derivative. The presence of these functional groups makes it a versatile compound in both synthetic and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2S-N-Cbz-Homoserine Cyclohexanamine typically involves multiple steps. One common method includes the reaction of cyclohexylamine with cyclohexanone to form N-cyclohexylcyclohexanamine. This intermediate is then reacted with (2S)-4-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2S-N-Cbz-Homoserine Cyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2S-N-Cbz-Homoserine Cyclohexanamine has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2S-N-Cbz-Homoserine Cyclohexanamine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2S-N-Cbz-Homoserine Cyclohexanamine is unique due to the combination of cyclohexylamine and butanoic acid derivatives in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C24H38N2O5

Molecular Weight

434.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-4-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C12H15NO5.C12H23N/c14-7-6-10(11(15)16)13-12(17)18-8-9-4-2-1-3-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16);11-13H,1-10H2/t10-;/m0./s1

InChI Key

HWYVLXXGARLCRX-PPHPATTJSA-N

Isomeric SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)N[C@@H](CCO)C(=O)O

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NC(CCO)C(=O)O

sequence

X

Origin of Product

United States

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